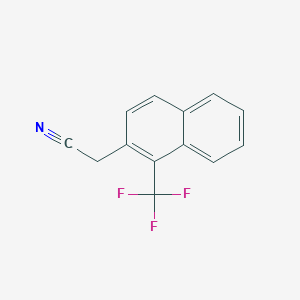

![molecular formula C9H13Cl2N3 B11876282 N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethylimidazo[1,2-a]pyridin-3-amin-dihydrochlorid ist eine heterocyclische Verbindung, die zur Klasse der Imidazo[1,2-a]pyridine gehört. Diese Verbindungen sind für ihre breite Palette von Anwendungen in der medizinischen Chemie bekannt, insbesondere als potenzielle Therapeutika gegen verschiedene Krankheiten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N-Dimethylimidazo[1,2-a]pyridin-3-amin-dihydrochlorid beinhaltet typischerweise die Reaktion von α-Bromketonen mit 2-Aminopyridinen unter bestimmten Bedingungen. Beispielsweise können N-(Pyridin-2-yl)amide und 3-Bromimidazo[1,2-a]pyridine aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen synthetisiert werden . Die Reaktionsbedingungen sind mild und metallfrei und beinhalten oft die Verwendung von Iod und tert-Butylhydroperoxid (TBHP) in Toluol .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen wie diejenigen, die im Labor verwendet werden, mit Optimierungen für den Maßstab, die Ausbeute und die Kosteneffizienz.

Chemische Reaktionsanalyse

Arten von Reaktionen

N,N-Dimethylimidazo[1,2-a]pyridin-3-amin-dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit metallfreien Oxidationsstrategien oxidiert werden.

Substitution: Sie kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Kohlenstoffatomen im Imidazo[1,2-a]pyridinring.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Übergangsmetallkatalysatoren, Iod und TBHP . Die Bedingungen beinhalten oft milde Temperaturen und die Verwendung von Lösungsmitteln wie Toluol und Ethylacetat .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene funktionalisierte Imidazo[1,2-a]pyridinderivate, die in der medizinischen Chemie weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylimidazo[1,2-a]pyridin-3-amin-dihydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird als Gerüst für die Entwicklung neuer Therapeutika verwendet, insbesondere gegen multiresistente Tuberkulose (MDR-TB) und gegen eine Vielzahl von Medikamenten resistente Tuberkulose (XDR-TB).

Organische Synthese: Die Verbindung dient als wertvolles Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen.

Biologische Studien: Es wird in Studien in Bezug auf seine biologische Aktivität und potenzielle therapeutische Wirkungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von N,N-Dimethylimidazo[1,2-a]pyridin-3-amin-dihydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise haben sich Imidazo[1,2-a]pyridinanaloga als wirksam gegen Tuberkulose erwiesen, indem sie bakterielle Enzyme angreifen und deren Funktion stören . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Derivat der Verbindung variieren.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using metal-free oxidation strategies.

Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, iodine, and TBHP . The conditions often involve mild temperatures and the use of solvents like toluene and ethyl acetate .

Major Products

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for developing new therapeutic agents, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against tuberculosis by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imidazo[1,2-a]pyridin: Eine eng verwandte Verbindung mit ähnlichen Anwendungen in der medizinischen Chemie.

Imidazo[1,2-a]pyrimidin: Eine weitere verwandte Verbindung, die für ihre breite Palette von Anwendungen in der synthetischen Chemie und Medikamentenentwicklung bekannt ist.

Einzigartigkeit

N,N-Dimethylimidazo[1,2-a]pyridin-3-amin-dihydrochlorid ist aufgrund seiner spezifischen strukturellen Merkmale und des Vorhandenseins von Dimethylgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Therapeutika und die Untersuchung verschiedener chemischer Reaktionen .

Eigenschaften

Molekularformel |

C9H13Cl2N3 |

|---|---|

Molekulargewicht |

234.12 g/mol |

IUPAC-Name |

N,N-dimethylimidazo[1,2-a]pyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H11N3.2ClH/c1-11(2)9-7-10-8-5-3-4-6-12(8)9;;/h3-7H,1-2H3;2*1H |

InChI-Schlüssel |

XLVPDQHMYAJVGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CN=C2N1C=CC=C2.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

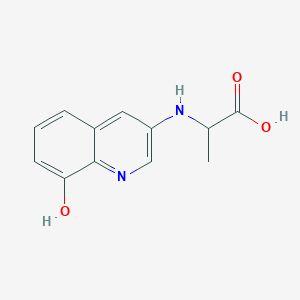

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)